molecular formula C13H23NO4 B13644722 1-Boc-4,4-dimethyl-L-proline Methyl Ester

1-Boc-4,4-dimethyl-L-proline Methyl Ester

Cat. No.: B13644722
M. Wt: 257.33 g/mol
InChI Key: YSKUQLCATBOEBJ-UHFFFAOYSA-N
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Description

1-Boc-4,4-dimethyl-L-proline Methyl Ester is a derivative of proline, an amino acid commonly found in proteins. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group. It is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4,4-dimethyl-L-proline Methyl Ester typically involves the protection of the amino group of 4,4-dimethyl-L-proline with a Boc group, followed by esterification of the carboxyl group with methanol. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems, which offer advantages in terms of efficiency, safety, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4,4-dimethyl-L-proline Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Boc-4,4-dimethyl-L-proline Methyl Ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further functionalization .

Comparison with Similar Compounds

Uniqueness: 1-Boc-4,4-dimethyl-L-proline Methyl Ester is unique due to its combination of the Boc protecting group and the 4,4-dimethyl substitution, which enhances its stability and reactivity in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and peptides .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUQLCATBOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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